molecular formula C18H26N6O B12363119 KRAS G12D inhibitor 20

KRAS G12D inhibitor 20

Cat. No.: B12363119
M. Wt: 342.4 g/mol
InChI Key: KXORVSMEEVZOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12D inhibitor 20 is a small molecule compound designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic cancer. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 20 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may involve:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

KRAS G12D inhibitor 20 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12D inhibitor 20 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cancer cell proliferation and survival .

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-(3,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H26N6O/c25-18(17-13-7-2-1-3-8-14(13)20-23-17)19-11-6-10-16-22-21-15-9-4-5-12-24(15)16/h4-5,9,12-16,20H,1-3,6-8,10-11H2,(H,19,25)

InChI Key

KXORVSMEEVZOOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(CC1)NN=C2C(=O)NCCCC3N=NC4N3C=CC=C4

Origin of Product

United States

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